molecular formula C10H6ClNO2 B1680399 Quinoclamine CAS No. 2797-51-5

Quinoclamine

Cat. No.: B1680399
CAS No.: 2797-51-5
M. Wt: 207.61 g/mol
InChI Key: OBLNWSCLAYSJJR-UHFFFAOYSA-N
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Description

It was introduced in 1972 and has been utilized for post-emergence control of various weeds, including mosses, liverworts, duckweed, and algae . The compound inhibits photosynthesis, making it effective in controlling unwanted plant growth.

Preparation Methods

Quinoclamine can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloro-1,4-naphthoquinone with ammonia. The reaction typically occurs under controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield .

Chemical Reactions Analysis

Quinoclamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different quinone derivatives.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: this compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Quinoclamine belongs to the class of naphthoquinone compounds. Similar compounds include:

    Paraquat: A bipyridinium herbicide that also inhibits photosynthesis.

    Diquat: Another bipyridinium herbicide with a similar mechanism of action.

    Menadione: A synthetic vitamin K derivative with a naphthoquinone structure.

This compound is unique in its dual role as both a herbicide and an algicide, and its potential therapeutic applications in cancer research set it apart from other similar compounds .

Properties

IUPAC Name

2-amino-3-chloronaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLNWSCLAYSJJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041390
Record name 2-Amino-3-chloro-1,4-naphthoquinone
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Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2797-51-5
Record name Quinoclamine
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Record name Quinoclamine [ISO]
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Record name 2797-51-5
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Record name 2-Amino-3-chloro-1,4-naphthoquinone
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Record name 2-amino-3-chloro-1,4-naphthoquinone
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Record name QUINOCLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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